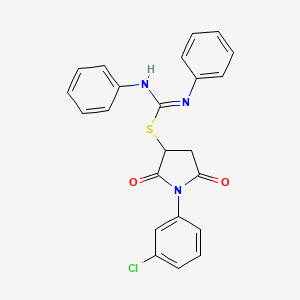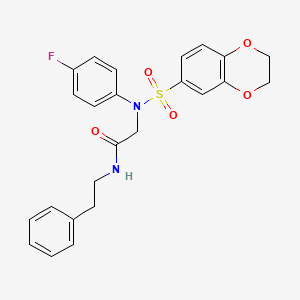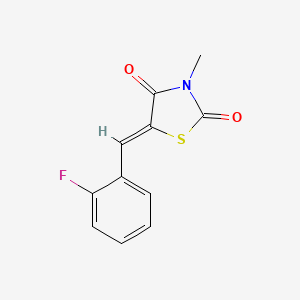
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate" belongs to a class of organic molecules that exhibit a variety of biological activities. The structural features of this compound suggest potential interactions with biological targets, contributing to its significance in chemical and pharmacological research. The compound's synthesis, molecular structure, and properties are of interest for exploring its chemical behavior and potential applications in various fields excluding drug-related aspects.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of diphenyl 1-(pyridin-3-yl)ethylphosphonates involves reactions of 3-acetyl pyridine with aromatic amines and triphenylphosphite, showcasing the complexity and precision required in synthesizing similar complex molecules (Abdel-megeed et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the compound's framework, including bond lengths, angles, and stereochemistry, which are crucial for understanding its reactivity and interaction with biological targets. For example, crystal structure analysis provides insight into the conformation and spatial arrangement of the molecule's functional groups (Nural et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and its derivatives can be influenced by the presence of functional groups such as the imidothiocarbamate moiety. These compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the reacting species and conditions. The compound's functional groups are pivotal in determining its chemical behavior and interactions (Mąkosza & Judka, 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and photoluminescence, can be significantly affected by their molecular structure. These properties are essential for determining the compound's suitability for specific applications and for its handling and storage. The solubility in various solvents, for instance, is crucial for its application in biological studies (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids/bases, redox behavior, and interaction with metal ions, are critical for understanding the compound's potential as a ligand or reactant in synthesis. The presence of electron-withdrawing or donating groups within the molecule can influence its acidity, basicity, and redox potential, affecting its chemical stability and reactivity (Gupta et al., 2012).
特性
IUPAC Name |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-16-8-7-13-19(14-16)27-21(28)15-20(22(27)29)30-23(25-17-9-3-1-4-10-17)26-18-11-5-2-6-12-18/h1-14,20H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTGWMBPXZPIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5024083.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5024091.png)
![4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)
![methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B5024109.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5024124.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5024143.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5024154.png)
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![N-(2-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5024167.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)
